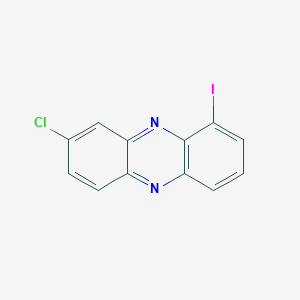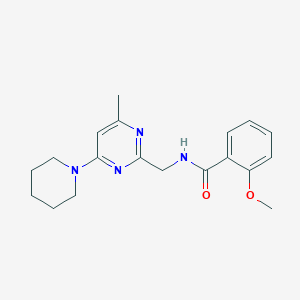![molecular formula C15H16FNO3 B3007267 2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide CAS No. 1788783-89-0](/img/structure/B3007267.png)
2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide is a synthetic organic compound that features a fluorophenyl group and a furan ring
Méthodes De Préparation
The synthesis of 2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with 2-furylacetaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then reduced using sodium borohydride to yield the corresponding amine. The final step involves the acylation of the amine with acetic anhydride to produce the target compound .
Analyse Des Réactions Chimiques
2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.
Reduction: The nitro group on the fluorophenyl ring can be reduced to an amine using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under basic conditions.
Applications De Recherche Scientifique
2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the furan ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide can be compared with similar compounds such as:
2-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
2-(4-fluorophenyl)-N-[2-(thiophen-2-yl)-2-methoxyethyl]acetamide: This compound has a thiophene ring instead of a furan ring, which can influence its chemical properties and interactions with biological targets.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3/c1-19-14(13-3-2-8-20-13)10-17-15(18)9-11-4-6-12(16)7-5-11/h2-8,14H,9-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOBPOBOWQHBFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CC1=CC=C(C=C1)F)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-acetyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B3007194.png)
![(E)-N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-phenylethenesulfonamide](/img/structure/B3007195.png)


![(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate sulfate](/img/structure/B3007199.png)

![5-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide](/img/structure/B3007201.png)



